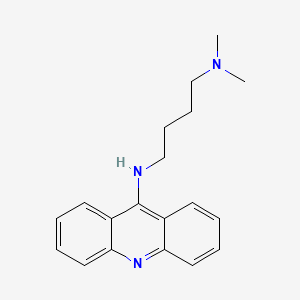
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its ability to interact with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine typically involves the reaction of 9-aminoacridine with N,N-dimethyl-1,4-diaminobutane. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction mixture is stirred at a low temperature (0°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acridine compounds .
Wissenschaftliche Forschungsanwendungen
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of N4-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with enzymes such as topoisomerases, further inhibiting DNA processes. These interactions make it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Proflavine: Known for its antibacterial properties.
Acriflavine: Used as a disinfectant and in the treatment of bacterial infections.
Uniqueness
N~4~-(Acridin-9-yl)-N~1~,N~1~-dimethylbutane-1,4-diamine is unique due to its specific structure, which allows for strong interactions with DNA and proteins. This makes it particularly effective in disrupting biological processes, giving it potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
970-09-2 |
|---|---|
Molekularformel |
C19H23N3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-acridin-9-yl-N',N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C19H23N3/c1-22(2)14-8-7-13-20-19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
FCPQCIILUGGJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


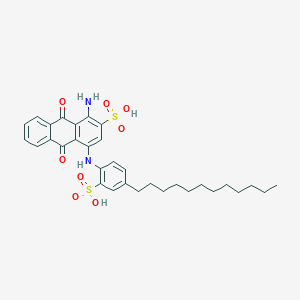




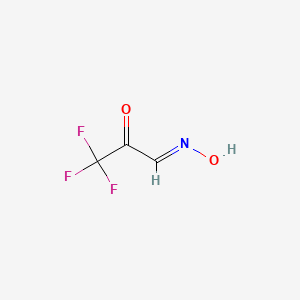
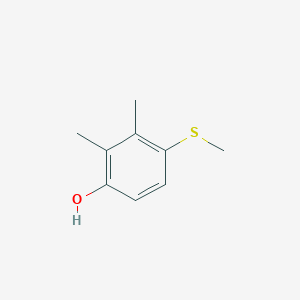
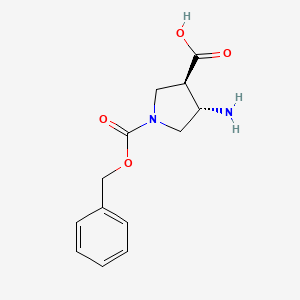

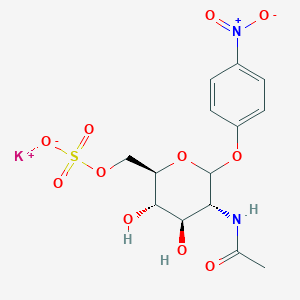

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
